4-(aminomethyl)-N-(pyridin-3-yl)benzamide dihydrochloride
Overview
Description
The compound “4-(aminomethyl)-N-(pyridin-3-yl)benzamide dihydrochloride” is a benzamide derivative with an aminomethyl group at the 4-position and a pyridin-3-yl group as the N-substituent . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide functional group, and a pyridine ring . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a benzamide derivative, this compound might undergo reactions typical of amides, such as hydrolysis. The pyridine ring might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group might influence its solubility in water, while the benzene and pyridine rings might contribute to its stability .Scientific Research Applications
Applications in Luminescence and Nano-Aggregation
One notable application of compounds structurally related to 4-(aminomethyl)-N-(pyridin-3-yl)benzamide dihydrochloride is in the field of luminescence and nano-aggregation. The compounds 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide and its analog show significant luminescent properties in both solution and solid states. They form nano-aggregates with enhanced emission in certain solutions, and their luminescence behavior is influenced by the solvent's polarity. These compounds also exhibit reversible mechanochromic properties, changing structure in response to physical stress and returning to the original form upon annealing (Srivastava et al., 2017).
Applications in Nootropic Agents Synthesis
Another application is in the synthesis of potential nootropic agents. The compound 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine, which shares a similar structural motif, was used to synthesize various carboxamides, which were then tested for nootropic activity (Valenta et al., 1994). This indicates that related compounds might have potential applications in enhancing cognitive function or treating cognitive disorders.
Applications in Capillary Electrophoresis
Moreover, compounds with structural similarities have been used in analytical methods such as nonaqueous capillary electrophoresis. For example, the separation of imatinib mesylate and related substances, including compounds structurally related to this compound, was achieved, indicating its utility in pharmaceutical quality control (Ye et al., 2012).
Applications in Polymorph Characterization
The structural and thermal characterization of polymorphs of related compounds, such as 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, has been conducted. This research could be valuable for understanding the stability and form conversion of pharmaceutical compounds, which is crucial for drug formulation and stability studies (Yanagi et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(aminomethyl)-N-pyridin-3-ylbenzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.2ClH/c14-8-10-3-5-11(6-4-10)13(17)16-12-2-1-7-15-9-12;;/h1-7,9H,8,14H2,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOYWZHOWWURS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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